molecular formula C50H32O18 B8054907 5-(6)-Carboxyfluorescein diacetate

5-(6)-Carboxyfluorescein diacetate

Cat. No.: B8054907
M. Wt: 920.8 g/mol
InChI Key: ZCFZHZUTXKEHLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6)-Carboxyfluorescein diacetate is a fluorescent dye widely used in various scientific fields. It is a derivative of fluorescein, a compound known for its bright green fluorescence when exposed to light in the blue to ultraviolet range. This compound is particularly valuable in biological and medical research due to its ability to permeate cell membranes and subsequently be hydrolyzed by intracellular esterases to yield a fluorescent product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6)-Carboxyfluorescein diacetate typically involves the esterification of 5-(6)-carboxyfluorescein with acetic anhydride. The reaction is carried out in the presence of a catalyst, such as pyridine, under anhydrous conditions to prevent hydrolysis. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reaction monitoring and product purification is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(6)-Carboxyfluorescein diacetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bonds in the compound are hydrolyzed by esterases, resulting in the release of 5-(6)-carboxyfluorescein.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in typical applications.

    Substitution: The carboxyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous solutions with the presence of esterases or under acidic or basic conditions.

    Oxidation and Reduction: These reactions may involve reagents such as hydrogen peroxide or reducing agents like sodium borohydride.

    Substitution: Reagents such as amines or alcohols can be used under appropriate conditions to modify the carboxyl group.

Major Products Formed

The primary product of hydrolysis is 5-(6)-carboxyfluorescein, which exhibits strong fluorescence. Other reactions may yield various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(6)-Carboxyfluorescein diacetate is extensively used in scientific research, including:

    Biology: Used as a tracer dye to study cell membrane permeability, intracellular pH, and cell viability.

    Medicine: Employed in diagnostic assays to detect cellular activity and in imaging techniques to visualize cellular processes.

    Chemistry: Utilized in fluorescence spectroscopy and microscopy to study molecular interactions and dynamics.

    Industry: Applied in the development of biosensors and diagnostic kits due to its fluorescent properties.

Mechanism of Action

The mechanism of action of 5-(6)-Carboxyfluorescein diacetate involves its passive diffusion into cells, where intracellular esterases hydrolyze the diacetate groups, converting it into the fluorescent 5-(6)-carboxyfluorescein. This hydrolysis reaction is crucial for its function as a fluorescent marker, as the non-fluorescent diacetate form becomes highly fluorescent upon conversion.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein diacetate: Similar in structure but lacks the carboxyl group, resulting in different cellular uptake and retention properties.

    Calcein acetoxymethyl ester: Another fluorescent dye used for similar applications but with different spectral properties and cellular behavior.

    Rhodamine derivatives: These compounds also exhibit fluorescence but have different excitation and emission wavelengths, making them suitable for multiplexing in imaging applications.

Uniqueness

5-(6)-Carboxyfluorescein diacetate is unique due to its ability to be hydrolyzed into a highly fluorescent product within cells, making it an excellent tool for studying cellular processes. Its carboxyl group enhances its solubility and cellular retention compared to other fluorescein derivatives.

Properties

IUPAC Name

3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C25H16O9/c1-12(26)31-15-4-7-19-21(10-15)33-22-11-16(32-13(2)27)5-8-20(22)25(19)18-6-3-14(23(28)29)9-17(18)24(30)34-25;1-12(26)31-15-4-7-18-21(10-15)33-22-11-16(32-13(2)27)5-8-19(22)25(18)20-9-14(23(28)29)3-6-17(20)24(30)34-25/h2*3-11H,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFZHZUTXKEHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)O)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H32O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

920.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.